2'-Hydroxy-6'-methoxychalcone

Description

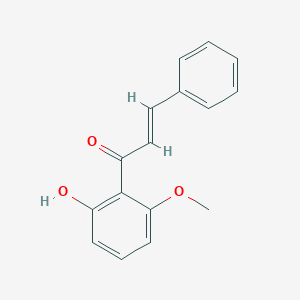

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXVPIGRFJUIEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701213918 | |

| Record name | 1-(2-Hydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701213918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42079-68-5 | |

| Record name | 1-(2-Hydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42079-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701213918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation

Natural Sources and Plant Species

While many chalcone (B49325) derivatives have been successfully isolated from a multitude of plant species, pinpointing a definitive natural source for 2'-Hydroxy-6'-methoxychalcone is challenging based on current research. Scientific databases and chemical supplier catalogues frequently list it as a natural product or a compound isolated from "certain plant species" without providing specific citations or naming the source organisms.

Investigations into genera known for producing chalcones, such as Cryptocarya, Piper, and Polygonum, have led to the isolation of structurally similar compounds, but not this compound itself. For instance, studies on Cryptocarya species have identified a rich diversity of flavonoids, and research on Piper aduncum has yielded 2',6'-dihydroxy-4'-methoxychalcone from its inflorescences. Similarly, other related chalcones have been identified in various other plants. The consistent reports on related structures suggest that while the core chalcone scaffold is common, the specific substitution pattern of this compound may be rare or yet to be formally documented in a peer-reviewed publication.

Distribution within Plant Tissues

Due to the lack of confirmed plant sources for this compound, information on its specific distribution within plant tissues is not available. For other chalcones, the location within the plant can be highly specific; for example, some are found as external exudates on leaves and flower heads, while others are concentrated in the heartwood or roots. Without a confirmed botanical source, any discussion of tissue distribution for this compound remains speculative.

Further phytochemical investigations are required to discover and document the natural occurrence of this specific chalcone, which would then enable detailed studies of its distribution within the source plant.

Biosynthesis of Chalcones

Enzymatic Pathways and Key Precursors

The journey to synthesizing chalcones begins with primary metabolism, branching off into specialized secondary metabolic pathways. The foundational precursors are derived from the shikimic acid pathway, which provides the necessary aromatic amino acid starter unit. researchgate.net

The biosynthesis of chalcones is initiated via the phenylpropanoid pathway. researchgate.net This metabolic route converts the amino acid L-phenylalanine, a product of the shikimic acid pathway, into 4-coumaroyl-CoA. mdpi.com This conversion involves a series of enzymatic reactions:

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the deamination of L-phenylalanine to produce cinnamic acid. nih.gov

Cinnamate-4-hydroxylase (C4H) : Cinnamic acid is then hydroxylated at the para-position to yield 4-coumaric acid (p-coumaric acid). nih.gov

4-coumarate:CoA ligase (4CL) : Finally, 4-coumaroyl-CoA is formed through the activation of 4-coumaric acid with coenzyme A. nih.gov

The resulting 4-coumaroyl-CoA serves as a critical precursor, providing what will become the B-ring and the three-carbon bridge of the chalcone (B49325) molecule. researchgate.net

The flavonoid biosynthesis pathway commences where the phenylpropanoid pathway concludes, using its product as a key building block. mdpi.com This pathway is responsible for the assembly of the core chalcone structure. The primary reaction involves the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. researchgate.net Malonyl-CoA is derived from the carboxylation of acetyl-CoA, a central molecule in primary metabolism.

While the general pathway leads to naringenin (B18129) chalcone (2',4,4',6'-tetrahydroxychalcone), the synthesis of 2'-Hydroxy-6'-methoxychalcone implies the use of a different starter molecule or subsequent modification steps. The chemical synthesis of this compound often utilizes 2-hydroxy-6-methoxyacetophenone for the A-ring. clockss.org In nature, it is proposed that methylation events, catalyzed by O-methyltransferases, occur on the chalcone or flavanone (B1672756) scaffold. scienceasia.orgresearchgate.net Therefore, a dihydroxychalcone precursor is likely synthesized first, followed by a specific methylation at the 6'-position to yield this compound. This compound has been isolated from various plant species, including Campomanesia xanthocarpa and Syzygium balsameum, confirming its natural origin. clockss.org

Role of Chalcone Synthase (CHS)

Chalcone synthase (CHS) is the pivotal and first committed enzyme in the flavonoid biosynthetic pathway. biosynth.com It belongs to the type III polyketide synthase (PKS) superfamily and is ubiquitous in higher plants. biosynth.com CHS functions as a homodimer, with each monomer containing an active site that catalyzes a series of decarboxylation, condensation, and cyclization reactions. biosynth.com

The catalytic mechanism of CHS involves the following key steps:

Starter Molecule Loading : The reaction is initiated by the binding of a starter molecule, typically 4-coumaroyl-CoA, to a cysteine residue in the active site of CHS. science.gov

Chain Elongation : Three successive condensation reactions occur with three molecules of malonyl-CoA. In each step, malonyl-CoA is decarboxylated to form a reactive acetyl-CoA carbanion, which then extends the polyketide chain attached to the enzyme. science.gov

Cyclization and Aromatization : After the formation of a linear tetraketide intermediate, the enzyme folds the chain into a specific conformation. An intramolecular Claisen condensation reaction then occurs, leading to the cyclization and aromatization of the A-ring and the formation of the chalcone product. science.gov

The product of the CHS reaction, a chalcone, is the precursor for a vast array of secondary metabolites. The promiscuity of CHS, which can sometimes produce other polyketides, is also thought to be a basis for the evolution of other plant-specific enzymes. mdpi.com

Interconversion with Flavanones: Chalcone Flavanone Isomerase (CHI)

Once synthesized, chalcones exist in equilibrium with their isomeric flavanones. This intramolecular cyclization can occur spontaneously, but the reaction is significantly accelerated and stereospecifically controlled by the enzyme chalcone flavanone isomerase (CHI). biosynth.com

CHI catalyzes the intramolecular cyclization of the bicyclic chalcone into a tricyclic (2S)-flavanone. The reaction mechanism involves the ionization of the 2'-hydroxyl group of the chalcone to form a phenolate (B1203915) anion, which then performs a nucleophilic attack to close the C-ring, forming the flavanone. scielo.br CHI accelerates this process by binding the chalcone in a conformation that is conducive to ring closure.

In the case of this compound, the presence of a methoxy (B1213986) group at the 6'-position may influence the rate and likelihood of this cyclization. researchgate.net This substitution can affect the acidity of the 2'-hydroxyl group and sterically hinder the conformational changes required for cyclization, potentially leading to a greater accumulation of the chalcone form within the cell.

Chemical Synthesis and Derivatization Strategies

Traditional Synthetic Methodologies

The cornerstone of 2'-Hydroxy-6'-methoxychalcone synthesis lies in traditional methods that have been refined over decades. These approaches are valued for their reliability and scalability.

Claisen-Schmidt Condensation Reaction

The most prominent and widely employed method for the synthesis of this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2'-hydroxy-6'-methoxyacetophenone with benzaldehyde (B42025). The presence of an α-hydrogen on the acetophenone (B1666503) allows for the formation of an enolate ion in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol (B89426) addition product yields the α,β-unsaturated ketone core structure characteristic of chalcones.

Condensing Agents and Reaction Conditions (e.g., KOH, NaOH)

The choice of condensing agent and the optimization of reaction conditions are critical for achieving high yields and purity of this compound. Alkaline hydroxides, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are the most commonly used catalysts for the Claisen-Schmidt condensation. These bases effectively deprotonate the α-carbon of the acetophenone, initiating the condensation cascade.

The reaction is typically carried out in a protic solvent, such as ethanol, at room temperature or with gentle heating. The concentration of the base, reaction time, and temperature are key parameters that are often optimized to maximize the product yield. For instance, reactions can be stirred at room temperature for extended periods (e.g., 24 hours) or refluxed for shorter durations to drive the reaction to completion. The use of aqueous solutions of KOH or NaOH is a common practice.

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

| KOH | Ethanol | Room Temperature | 24 hours | Varies |

| NaOH | Ethanol | Reflux | 4-6 hours | Varies |

Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.

Advanced Synthetic Approaches

In recent years, advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for chalcone (B49325) synthesis. These modern techniques often offer advantages in terms of reaction time, yield, and sustainability.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation can significantly reduce the reaction time from hours to mere minutes. This rapid heating, coupled with the use of a suitable catalyst, can lead to improved yields and cleaner reaction profiles. The reaction is typically carried out by mixing 2'-hydroxy-6'-methoxyacetophenone and benzaldehyde with a solid-supported catalyst or in a minimal amount of a high-boiling point solvent and subjecting the mixture to microwave irradiation. This method aligns with the principles of green chemistry by reducing energy consumption and often minimizing the use of volatile organic solvents. nih.gov

| Method | Reaction Time | Yield (%) |

| Conventional Heating | Hours | Varies |

| Microwave Irradiation | Minutes | Often higher than conventional |

Derivatization for Enhanced Biological Activity

The therapeutic potential of this compound can be significantly enhanced through chemical derivatization. By introducing various functional groups or heterocyclic rings onto the chalcone scaffold, chemists can modulate its pharmacokinetic and pharmacodynamic properties, leading to compounds with improved potency and selectivity.

Synthesis of Chalcone-Heterocycle Hybrids

A prominent strategy for the derivatization of chalcones involves the synthesis of hybrids incorporating heterocyclic moieties. The α,β-unsaturated carbonyl system of this compound serves as a versatile Michael acceptor, readily reacting with binucleophilic reagents to form five- or six-membered heterocyclic rings.

For example, the reaction of this compound with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazoline derivatives. thepharmajournal.comijraset.com Similarly, reaction with hydroxylamine (B1172632) hydrochloride can yield isoxazoline (B3343090) or isoxazole (B147169) derivatives. ijert.org These heterocyclic rings are known to be present in a wide range of biologically active molecules, and their incorporation into the chalcone framework can result in hybrid compounds with novel and enhanced pharmacological profiles. The reaction conditions for these cyclization reactions are typically mild, often involving refluxing in a suitable solvent in the presence of a weak acid or base.

| Heterocyclic Ring | Reagent |

| Pyrazoline | Hydrazine hydrate |

| Isoxazoline/Isoxazole | Hydroxylamine hydrochloride |

Functionalization of Aromatic Rings

The functionalization of the two aromatic rings (Ring A and Ring B) of this compound is governed by the directing effects of its existing substituents. Electrophilic aromatic substitution is a primary method for introducing new functional groups, and the regioselectivity of these reactions can be predicted based on established principles.

Ring A Reactivity: Ring A contains a hydroxyl (-OH) group at the 2'-position and a methoxy (B1213986) (-OCH₃) group at the 6'-position. Both of these are potent activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.orgwikipedia.orgulethbridge.ca The hydroxyl group's lone pair electrons can delocalize into the ring, stabilizing the arenium ion intermediate formed during substitution at the ortho and para positions. ulethbridge.ca Similarly, the methoxy group activates the ring. In this compound, the 3'- and 5'-positions are ortho and para to the activating groups. The strong activation by these groups makes Ring A highly susceptible to electrophilic attack.

Ring B Reactivity: Ring B is an unsubstituted phenyl group. As an alkyl-type substituent on the enone system, it is considered a weakly activating group and also directs incoming electrophiles to the ortho and para positions. wikipedia.org

Specific Functionalization Reactions:

While specific literature on the direct electrophilic substitution of this compound is limited, strategies employed on closely related precursors offer insight. For instance, selective substitution ortho to a hydroxyl group on a substituted phenol (B47542) can be achieved using specific reagents. The formylation and bromination of compounds like 2-hydroxy-4-methoxyacetophenone have been shown to produce significant amounts of product substituted at the position ortho to the hydroxyl group when conducted in the presence of titanium(IV) chloride. rsc.org This method suggests a potential route for selectively introducing formyl or bromo groups at the 3'-position of this compound by complexing the electrophile with the titanium reagent, which coordinates to the carbonyl and hydroxyl oxygen atoms.

Furthermore, the bromination of 2'-hydroxy substituted chalcones has been performed using a solution of bromine in acetic acid. While this method can lead to the addition of bromine across the α,β-unsaturated double bond to form a dibromide, it demonstrates a common reagent system for halogenating chalcone structures.

| Ring | Position | Substituent | Activating/Deactivating | Directing Effect | Predicted Substitution Sites |

| Ring A | 2' | -OH (Hydroxyl) | Activating (Strong) | Ortho, Para | 3', 5' |

| 6' | -OCH₃ (Methoxy) | Activating (Strong) | Ortho, Para | 3', 5' | |

| Ring B | 1 | -CH=CH-C(=O)-R (Vinyl ketone sidechain) | Deactivating (Moderate) | Meta | 3, 5 |

| (as a substituent on the chalcone backbone) | Phenyl | Activating (Weak) | Ortho, Para | 2, 4, 6 |

Formation of Related Flavonoid Structures (e.g., Flavanones)

A significant derivatization strategy for 2'-hydroxychalcones, including this compound, is their intramolecular cyclization to form flavanones. researchgate.net This acid- or base-catalyzed reaction proceeds via an intramolecular oxa-Michael addition, where the 2'-hydroxyl group attacks the β-carbon of the α,β-unsaturated ketone system. nepjol.info

The synthesis of the precursor, this compound, is typically achieved through a base-catalyzed Claisen-Schmidt condensation. nih.gov This involves the reaction of 2-hydroxy-6-methoxy-acetophenone with benzaldehyde in the presence of a base like sodium hydroxide (NaOH). nih.gov

Once the chalcone is formed, it can be isomerized to the corresponding flavanone (B1672756), 8-methoxyflavanone. A variety of experimental conditions have been reported for this cyclization, utilizing acid catalysts (e.g., sulfuric acid, acetic acid), base catalysts (e.g., piperidine, sodium acetate), or other mediators under conventional heating or microwave irradiation. nepjol.infonih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times from days to minutes while providing high yields. nepjol.info For example, heating a 2'-hydroxychalcone (B22705) with acetic acid under microwave conditions can yield the corresponding flavanone in as little as 30 minutes. nepjol.info

| Reaction Step | Precursor(s) | Reagents & Conditions | Product | Yield | Reference |

| Chalcone Synthesis | 2-Hydroxy-6-methoxy-acetophenone, Benzaldehyde | NaOH (10 eq), MeOH | This compound | 30% | nih.gov |

| Flavanone Formation (Cyclization) | 2'-Hydroxychalcones | Acetic Acid, Microwave Irradiation (~30 min) | Flavanone | Up to 82% | nepjol.info |

| Flavanone Formation (Cyclization) | 2'-Hydroxychalcones | NaOAc (5 eq), MeOH, Reflux | Flavanone | Variable | nih.gov |

| Flavanone Formation (Cyclization) | 2'-Hydroxychalcones | H₂SO₄, Ethanol, Reflux | Flavanone | 56.67% | mdpi.com |

Molecular Mechanisms of Biological Activity

Anti-inflammatory Mechanisms

2'-Hydroxy-6'-methoxychalcone demonstrates significant anti-inflammatory effects by modulating key components of the inflammatory cascade. biosynth.com It has been shown to inhibit the production of pro-inflammatory enzymes and cytokines, making it a subject of interest for its therapeutic potential in inflammatory conditions. biosynth.com

A primary mechanism of the anti-inflammatory action of this compound involves the cyclooxygenase (COX) pathway. Specifically, it has been found to suppress the induction of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. The 6'-methoxy group on the chalcone (B49325) structure is believed to enhance the inhibition of prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of the COX-2 protein. Studies on related 2'-hydroxychalcone (B22705) derivatives have further solidified this understanding, showing that their inhibitory effect on PGE2 production is directly linked to the suppression of COX-2 protein expression induced by inflammatory stimuli. researchgate.netnih.gov

This compound effectively regulates nitric oxide (NO) levels by targeting inducible nitric oxide synthase (iNOS). biosynth.com In cellular models, it has been shown to inhibit the expression of iNOS, the enzyme responsible for the production of large amounts of NO during inflammation. A study evaluating various synthetic chalcones found that this compound was among the potent inhibitors of NO production in lipopolysaccharide (LPS)-treated macrophage cells, with an IC50 value between 7.1 and 9.6 µM. nih.gov Further investigation revealed that some chalcone derivatives achieve this by down-regulating iNOS expression. nih.gov

The anti-inflammatory properties of this compound extend to its ability to reduce the levels of key pro-inflammatory mediators. It has been shown to inhibit the production of prostaglandin E2 (PGE2). nih.gov This effect is largely a consequence of its inhibition of COX-2 expression. researchgate.netnih.gov Additionally, research on related 2'-hydroxychalcones has demonstrated their capacity to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in the inflammatory response. researchgate.netjst.go.jp This inhibition occurs at the transcriptional level, with the compounds suppressing the expression of TNF-α mRNA in macrophage cell lines. researchgate.netjst.go.jp

A crucial aspect of the anti-inflammatory mechanism of this compound and its analogs is the modulation of key transcription factors that regulate the expression of pro-inflammatory genes. Studies have shown that certain chalcone derivatives can suppress the activation of nuclear factor-kappa B (NF-κB). nih.govthieme-connect.com This is a significant finding, as NF-κB is a pivotal regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. thieme-connect.com The suppression of NF-κB activation by some chalcones has been linked to the inhibition of IκBα degradation, which prevents the translocation of NF-κB to the nucleus. thieme-connect.comnih.gov Furthermore, research on 2'-hydroxychalcone derivatives has revealed their ability to suppress the activation of Activator Protein-1 (AP-1), another transcription factor involved in the inflammatory response. researchgate.netjst.go.jp The inhibition of both NF-κB and AP-1 activation is believed to be the upstream mechanism responsible for the reduced production of PGE2, NO, and TNF-α. researchgate.netjst.go.jp

Antioxidant Mechanisms

In addition to its anti-inflammatory activities, this compound possesses notable antioxidant properties. biosynth.comontosight.ai These properties are crucial for mitigating cellular damage caused by oxidative stress, a condition implicated in numerous chronic diseases. biosynth.com The antioxidant activity of chalcones is attributed to their ability to scavenge free radicals and reactive oxygen species (ROS). biosynth.com This is achieved through the donation of hydrogen atoms or electrons, which neutralizes these harmful molecules. The presence of a hydroxyl group at the 2'-position on the A ring, in conjunction with the carbonyl group, is thought to be important for this activity. jst.go.jp Furthermore, the carbon-carbon double bond in the chalcone backbone enhances its antioxidant potential. jst.go.jp

Interactive Data Table: Inhibitory Effects of this compound and Related Compounds

| Compound | Target | Effect | Cell Line | IC50 Value | Reference(s) |

| This compound | Nitric Oxide (NO) Production | Inhibition | RAW 264.7 | 7.1-9.6 µM | nih.gov |

| This compound | Prostaglandin E2 (PGE2) Production | Inhibition | Not Specified | 9.6 µM | nih.gov |

| 2',4'-Dihydroxy-6'-methoxychalcone (Cardamonin) | Nitric Oxide (NO) Production | Inhibition | RAW 264.7 | 11.4 µM | core.ac.uk |

| 2',4'-Dihydroxy-6'-methoxychalcone (Cardamonin) | Prostaglandin E2 (PGE2) Production | Inhibition | RAW 264.7 | 26.8 µM | core.ac.uk |

| 2',4'-Dihydroxy-6'-methoxychalcone (Cardamonin) | Tumor Necrosis Factor-α (TNF-α) Secretion | Inhibition | RAW 264.7 | 4.6 µM | core.ac.uk |

| 2'-Hydroxy-4'-methoxychalcone (B191446) | Prostaglandin E2 (PGE2) Production | Inhibition | Rat Peritoneal Macrophages | 3 µM | nih.gov |

| 2',4-Dihydroxy-6'-methoxychalcone | Prostaglandin E2 (PGE2) Production | Inhibition | Rat Peritoneal Macrophages | 3 µM | nih.gov |

Free Radical Scavenging Capabilities

This compound demonstrates notable free radical scavenging activity, a key component of its antioxidant properties. This capability is largely attributed to its chemical structure, which facilitates the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The 2'-hydroxyl group on the A-ring is considered a primary site for this activity.

Studies have utilized various assays to quantify these capabilities, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comfrontiersin.org These tests have consistently shown that this compound and related chalcones can effectively reduce stable free radicals. The scavenging action involves the chalcone molecule being converted into a more stable, non-radical form. nih.gov The specific configuration of hydroxyl and methoxy (B1213986) groups on the chalcone scaffold significantly influences the efficiency of this radical scavenging activity. nih.gov

Enhancement of Cellular Antioxidant Defenses

Beyond direct radical scavenging, this compound contributes to the enhancement of endogenous antioxidant defense systems within cells. biosynth.com This mechanism involves the upregulation of crucial antioxidant molecules and enzymes. One of the key ways it achieves this is by increasing the intracellular levels of glutathione (B108866) (GSH), a major cellular antioxidant. nih.gov

By bolstering the cellular antioxidant capacity, this compound helps to mitigate oxidative damage to cellular components such as lipids, proteins, and DNA. This protective role is fundamental to its potential in addressing conditions associated with oxidative stress. biosynth.com

Modulation of Oxidative Stress Pathways: NADPH Oxidase Downregulation

A significant pathway through which this compound mitigates oxidative stress is by modulating the activity of NADPH oxidase (NOX). This enzyme is a primary source of cellular ROS production. Research has shown that certain chalcone derivatives can downregulate the expression of NADPH oxidase subunits, such as gp91phox. nih.govbiocrick.com

Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. ljmu.ac.uk this compound and other chalcones have been identified as activators of this pathway. core.ac.uk Chalcones, acting as Michael acceptors, can interact with Keap1, a negative regulator of Nrf2. core.ac.uk This interaction leads to the release of Nrf2, allowing it to translocate to the nucleus.

Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. ljmu.ac.ukcore.ac.uk This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govcore.ac.uk The activation of the Nrf2 pathway by this compound represents a significant, indirect antioxidant mechanism that enhances the cell's intrinsic ability to combat oxidative stress. nih.gov

Antimicrobial Mechanisms

This compound has demonstrated a broad spectrum of antimicrobial activity, encompassing both antibacterial and antifungal effects. ontosight.ai The mechanisms underlying these properties are multifaceted, involving the disruption of microbial cell integrity and vital cellular processes.

Antibacterial Activity Against Specific Pathogens

The antibacterial efficacy of this compound and its derivatives has been evaluated against a range of pathogenic bacteria. poltekkes-smg.ac.id Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. poltekkes-smg.ac.idgunabangsa.ac.id

The proposed mechanisms of antibacterial action include the inhibition of critical microbial enzymes, such as DNA gyrase, which is essential for bacterial DNA replication. Furthermore, the lipophilic nature of chalcones allows them to interact with and disrupt the bacterial cell membrane, leading to increased permeability and eventual cell death.

Table 1: Antibacterial Activity of Chalcone Derivatives

| Compound/Derivative | Bacterial Strain | Noted Effect |

|---|---|---|

| 2',4'-Dihidroxy-3',5'-dimethyl-6' methoxychalcone | Staphylococcus aureus, Bacillus cereus | Exhibited activity individually and in synergy with antibiotics like berberine, erythromycin, and tetracycline. academicjournals.org |

| 2E-1-(2ʹ-hydroxy-3ʹ,4ʹ,6ʹ-trimethoxyphenyl)-3-(phenyl)-prop-2-en-1-one | Staphylococcus aureus | Showed synergistic activity when combined with the antibiotic Amikacin. nih.gov |

| 2ˈ-hydroxy-4ˈ,6ˈ,4-trimethoxychalcone and 4-methoxychalcone | Gram-positive and Gram-negative bacteria | Demonstrated good antibacterial activity in an agar (B569324) diffusion test. poltekkes-smg.ac.idgunabangsa.ac.id |

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity against various fungal pathogens. The mechanisms of antifungal action are thought to be similar to the antibacterial mechanisms, involving the disruption of the fungal cell membrane and the inhibition of essential enzymes.

The ability of chalcones to interfere with fungal cell wall synthesis and integrity is a key aspect of their antifungal effect. This disruption can lead to osmotic instability and cell lysis. The broad-spectrum antimicrobial nature of this compound underscores its potential as a lead compound in the development of new antimicrobial agents.

Antiproliferative and Antitumor Mechanisms

Chalcones, a class of compounds that includes this compound, are recognized for their potential anticancer properties. asm.org These compounds interfere with multiple stages of cancer development, including cellular proliferation, apoptosis, and angiogenesis, through various signal transduction pathways. academicjournals.org

Methoxylated chalcones are known to possess antitumor and antiproliferative activities. academicjournals.orgnih.gov Studies on 2'-hydroxychalcones with varied methoxy substitutions have demonstrated their capacity to inhibit the proliferation of cancer cells, such as in HepG2 hepatocellular carcinoma cells. academicjournals.org One of the most cited mechanisms for the cytotoxic activity of chalcones is their interference with the mitotic phase of the cell cycle. academicjournals.org For instance, a synthetic derivative, 2'-hydroxy-2,4,6-trimethoxy-5',6'-naphthochalcone, was found to effectively inhibit the clonogenicity of SW620 colon cancer cells by triggering cell cycle arrest at the G2/M phase. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer effects of chalcones. academicjournals.org These compounds can trigger apoptosis in cancer cells through various molecular pathways. nih.govnih.gov

One significant pathway involves the modulation of the mitochondrial apoptosis pathway. Several chalcones have been shown to affect the balance of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net An increase in the Bax/Bcl-2 ratio can lead to increased mitochondrial membrane permeability and subsequent activation of caspases, which are crucial executioners of apoptosis. nih.govnih.gov

Furthermore, certain chalcones can enhance apoptosis mediated by the TNF-related apoptosis-inducing ligand (TRAIL), a naturally occurring anticancer agent. academicjournals.org Research has shown that the related compound, 2',6'-dihydroxy-4'-methoxychalcone, significantly augments TRAIL-mediated apoptosis in LNCaP prostate cancer cells. academicjournals.orgthegoodscentscompany.com This sensitization of cancer cells to TRAIL suggests a potential role for these compounds in overcoming TRAIL resistance, a common challenge in cancer therapy. academicjournals.org

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Several methoxy-substituted chalcones have demonstrated anti-angiogenic properties. academicjournals.orgnih.gov A related compound, 2'-hydroxy-4'-methoxychalcone, has been shown to decrease angiogenesis in both in vitro and in vivo models. nih.gov Its anti-angiogenic activity may be linked to the inhibition of the COX-2 enzyme, leading to a suppression of cell proliferation. nih.govebrary.net

Another analog, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, has been found to block angiogenesis by reversibly inhibiting the phosphorylation of the VEGF receptor tyrosine kinase. academicjournals.org This inhibition disrupts the VEGF receptor signal transduction pathway, which is essential for new blood vessel formation. Systemic administration of this chalcone led to reduced tumor vessel density in animal models. academicjournals.org

Antiparasitic Mechanisms

Chalcones have been identified as a promising class of compounds for the development of new antiparasitic drugs, exhibiting activity against various protozoan parasites. nih.govnih.gov

Several chalcone derivatives have shown potential as antimalarial agents by demonstrating activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov While research on this compound itself is limited, studies on closely related structures are informative.

A derivative, 2',6'-dihydroxy-4'-methoxydihydrochalcone, exhibited potent in vitro antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. phcogrev.com Other research has identified that various chalcones, including those derived from microbial transformation of xanthohumol, possess antimalarial properties against P. falciparum. nih.gov The ability of flavonoids to generate reactive oxygen species has been suggested as a possible mechanism for their antiplasmodial action, as the P. falciparum parasite is vulnerable to oxidative stress. scispace.com

Significant research has highlighted the antileishmanial activity of chalcones, particularly the analog 2',6'-dihydroxy-4'-methoxychalcone (DMC). asm.orgnih.gov This compound has demonstrated notable in vitro activity against both the promastigote (insect stage) and amastigote (intracellular stage) forms of Leishmania amazonensis. asm.orgnih.govbio-conferences.org

The mechanism of action appears to be a direct effect on the parasite. asm.orgnih.gov Ultrastructural studies revealed that DMC causes the mitochondria of promastigotes to become enlarged and disorganized. asm.orgnih.gov Crucially, the compound's leishmanicidal effect is not due to the activation of the host macrophage's oxidative metabolism; in fact, DMC was found to decrease nitric oxide production by macrophages. asm.orgnih.gov This suggests that DMC is selectively toxic to the parasite, destroying intracellular amastigotes without causing significant damage to macrophage organelles. asm.orgnih.gov

A series of methoxylated 2'-hydroxychalcones has also been evaluated for activity against Leishmania infantum, further indicating the potential of this chemical class in developing new antileishmanial treatments. nih.gov

Table 1: In Vitro Antileishmanial Activity of 2',6'-dihydroxy-4'-methoxychalcone (DMC) against Leishmania amazonensis

| Parasite Form | Metric | Value (µg/mL) | Reference |

| Promastigotes | ED50 | 0.5 | asm.org, nih.gov |

| Amastigotes (intracellular) | ED50 | 24 | asm.org, nih.gov |

ED50: 50% effective dose required to inhibit parasite growth.

Neuroprotective Mechanisms

The neuroprotective potential of chalcones, including this compound, is an area of active investigation. The mechanisms underlying these effects are multifaceted, often attributed to the compound's anti-inflammatory and antioxidant capabilities within the central nervous system. Chalcones are recognized for their ability to scavenge free radicals and reduce oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. ontosight.ai Furthermore, their anti-inflammatory action, which involves inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), can mitigate neuroinflammation, a common feature in various neurological disorders. mdpi.com

A primary and more directly studied neuroprotective mechanism for this class of compounds is the inhibition of acetylcholinesterase (AChE). nih.gov By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.gov The presence of methoxy substituents on the chalcone structure has been noted to enhance this inhibitory activity. nih.gov

Antidiabetic Mechanisms

Chalcones have emerged as promising agents in the management of diabetes, with research pointing towards several underlying mechanisms. nih.govnih.gov While direct studies on this compound are limited, research on structurally similar compounds provides insight into its potential antidiabetic actions.

A key mechanism is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.govdergipark.org.tr By inhibiting these enzymes in the digestive tract, chalcones can slow the breakdown and absorption of carbohydrates, leading to a more gradual increase in post-prandial blood glucose levels. dergipark.org.tr Another significant target is the enzyme protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin (B600854) signaling pathways. nih.govnih.gov Inhibition of PTP1B by chalcones can enhance insulin sensitivity and improve glucose uptake.

Table 1: Effect of 2',6'-dihydroxy-4'-methoxychalcone on Blood Glucose in Diabetic Rats

| Treatment Group | Initial Blood Glucose (mg/dL) | Blood Glucose after 12 Days (mg/dL) |

|---|---|---|

| Diabetic + Chalcone (2 mg/kg) | 277.4 ± 7.7 | 158.8 ± 9.2 |

Data derived from a study on a structurally similar chalcone. nih.govresearchgate.net

Enzyme Inhibition Profiles

2'-Hydroxychalcones have been specifically evaluated as inhibitors of human acetylcholinesterase (AChE), a critical enzyme in the progression of Alzheimer's disease. nih.gov A study involving a series of synthesized 2'-hydroxychalcones found that many compounds in the series exhibited notable AChE inhibitory activity. nih.gov

The research highlighted that the presence of methoxy groups on the A ring of the chalcone scaffold generally led to higher inhibitory activity. nih.gov The most active compounds within the tested series displayed IC₅₀ values in the range of 40–85 µM. nih.gov Kinetic studies revealed that these chalcones act as mixed-type inhibitors. Molecular modeling suggested that they interact with amino acid residues in both the peripheral anionic site (PAS) and the gorge region of the AChE enzyme. nih.gov This dual binding capability is a desirable characteristic for potential Alzheimer's disease therapeutics. nih.govmdpi.com

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of environmental pollutants like dioxins. dioxin20xx.org Inhibiting the transformation and activation of AhR is a potential strategy to mitigate these toxicities. dioxin20xx.org

The inhibitory effects of various chalcones on the 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD)-induced transformation of AhR have been investigated in a cell-free system. In these studies, the synthetic 2'-hydroxychalcone was found to significantly inhibit AhR transformation. dioxin20xx.org This suggests that the 2'-hydroxychalcone structure can interfere with the initial step required for dioxin toxicity. The study indicated that the structure and molecular size of chalcones are important factors for this inhibitory activity. dioxin20xx.org

Table 2: Inhibitory Effect of 2'-Hydroxychalcone on TCDD-Induced AhR Transformation

| Compound (at 50 µM) | Inhibition of AhR Transformation |

|---|---|

| 2'-Hydroxychalcone | Significant inhibition (by 4%) |

| 2',4'-Dihydroxychalcone | Significant inhibition (by 12%) |

Data derived from an Electrophoretic Mobility Shift Assay (EMSA) measuring the AhR/DRE complex. dioxin20xx.org

Structure Activity Relationship Sar and Computational Studies

Influence of Substituents on Biological Activities

The nature and placement of substituent groups on the A and B rings of the chalcone (B49325) scaffold are determinant factors for its biological profile.

The positioning of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups is critical in defining the bioactivity of chalcone derivatives. The 2'-hydroxy group, in particular, is a common feature in many biologically active chalcones. nih.gov

Studies have shown that a methoxy substitution on the A-ring at a position adjacent to the carbonyl group (2' or 6') is favorable for inhibitory activity against nitric oxide (NO) production. nih.gov Specifically, 2'-Hydroxy-6'-methoxychalcone has demonstrated potent inhibition of NO production. nih.gov The presence of methoxy groups at the 4' and 6' positions in the A ring has been observed to enhance acetylcholinesterase (AChE) inhibitory activity. nih.gov

Furthermore, research on various 2'-hydroxychalcone (B22705) derivatives has indicated that substituents on the B ring significantly govern the inhibitory activity against prostaglandin (B15479496) E2 (PGE2) production. researchgate.net The presence of at least two methoxy groups on the B ring is often associated with higher activity. researchgate.net In the context of anti-inflammatory action, the 6'-methoxy group, as seen in this compound, contributes to the inhibition of PGE2 by suppressing COX-2 protein expression. However, some studies suggest that other substitution patterns, like in 2',6'-dihydroxy-4'-methoxychalcone, may lead to superior anti-inflammatory effects.

The number of free hydroxyl groups also plays a role in the antioxidant activity of chalcones, with a higher number of these groups generally leading to better radical scavenging capabilities. mdpi.com Conversely, an increased number of methoxy groups can sometimes reduce this activity. mdpi.com

| Compound | Substituent Positions | Observed Biological Activity | Reference |

|---|---|---|---|

| This compound | 2'-OH, 6'-OCH₃ | Potent inhibitor of nitric oxide (NO) production. nih.gov Contributes to prostaglandin E2 (PGE2) inhibition. | nih.gov |

| 2'-Hydroxy-4',6'-dimethoxychalcone | 2'-OH, 4'-OCH₃, 6'-OCH₃ | Enhanced acetylcholinesterase (AChE) inhibitory activity. nih.gov Potent anti-inflammatory and melanogenesis-inhibitory effects. mdpi.comnih.gov | nih.govmdpi.comnih.gov |

| 2',6'-Dihydroxy-4'-methoxychalcone | 2'-OH, 6'-OH, 4'-OCH₃ | Superior in vivo anti-inflammatory effects by reducing leukocyte migration. | |

| 2',4',4-Trihydroxychalcone | 2'-OH, 4'-OH, 4-OH | Most active for antioxidant, anti-butyrylcholinesterase, and antimicrobial activities in a specific study. mdpi.com | mdpi.com |

The introduction of halogen atoms, such as bromine (Br) and chlorine (Cl), to the chalcone structure can significantly modulate its biological activity. Studies have revealed that halogen substituents in the B ring, in combination with methoxy groups in the A ring, can lead to increased activity. nih.gov For instance, 2'-hydroxychalcones with halogen substituents on the B-ring have shown the greatest activity as AChE inhibitors. nih.gov

Specifically, a 3-halogen substitution in the B-ring has been identified as a favorable structural feature for potent inhibition of NO production. nih.gov The compound 2'-hydroxy-3-bromo-6'-methoxychalcone, for example, was found to be a potent inhibitor of NO production. nih.gov Similarly, chalcone derivatives with bromo and chloro groups have been reported to possess anticancer activity. iainponorogo.ac.id The presence of halogen atoms at specific positions can be beneficial for the inhibition of certain protein kinases. mdpi.com

| Compound | Halogen and Other Substituents | Observed Biological Activity | Reference |

|---|---|---|---|

| 2'-Hydroxy-3-bromo-6'-methoxychalcone | 2'-OH, 6'-OCH₃, 3-Br | Potent inhibitor of nitric oxide (NO) production. nih.gov | nih.gov |

| Chalcones with B-ring halogen substituents | - | Showed the greatest activity as acetylcholinesterase (AChE) inhibitors. nih.gov | nih.gov |

| Chalcone derivatives with bromo and chloro groups | - | Reported to have anticancer activity in breast cancer cells. iainponorogo.ac.id | iainponorogo.ac.id |

The incorporation of a furan (B31954) ring into the chalcone structure can also influence its biological properties. For example, a chalcone derivative featuring a furan moiety, 3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, has been shown to stimulate NF-κB activation. ljmu.ac.uk The synthesis of chalcone derivatives bearing various heterocyclic scaffolds, including furan, is an active area of research to explore new therapeutic agents. acs.org

The methylation of hydroxyl groups on the chalcone scaffold is another key determinant of biological activity. Methylation at the 3' and 5' positions of 2'-hydroxychalcones has been noted in the context of anticancer effects. In a study of 2'-hydroxy-4'-methoxychalcone (B191446) derivatives, the addition of a 6'-methoxy group, resulting in 2'-hydroxy-4',6'-dimethoxychalcone, enhanced melanogenesis inhibition. mdpi.com This suggests that specific methylation patterns can improve steric interactions with biological targets like tyrosinase.

Chalcones are precursors to flavonoids and can be isomerized to flavanones. academicjournals.org Comparing the biological activities of chalcones with their cyclized flavonoid counterparts, such as flavanones, reveals the importance of the open-chain α,β-unsaturated carbonyl system. For instance, 2′,4′,4-trihydroxychalcone exhibited higher antioxidant activity than its isomeric flavanone (B1672756), indicating that the conjugated double bond enhances its radical scavenging ability. mdpi.com However, in some cases, the cyclized form may show different or enhanced activities. For example, 4′,7-dihydroxyflavanone demonstrated dual inhibition of both acetylcholinesterase and butyrylcholinesterase, a property not observed in the corresponding chalcone. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. isca.me These approaches are valuable for predicting the activity of new compounds and for optimizing the structure of existing ones to enhance their therapeutic potential. isca.me

QSAR studies on methoxy-substituted chalcones have identified that structural variations can lead to non-linear changes in their inhibitory concentrations (IC50). isca.me Multiple Linear Regression (MLR) has been successfully used to develop predictive QSAR models for chalcones. isca.me These models have been employed to design new chalcone candidates with potentially improved biological activities. isca.me For example, descriptor-based inverse QSAR has been applied to model new chalcone derivatives with promising binding capacities in molecular docking studies. isca.me

3D-QSAR Modeling (e.g., CoMFA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational techniques that correlate the biological activity of a set of compounds with their 3D physicochemical properties. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR method used to analyze series of chalcone derivatives.

In one study focusing on alkoxylated and hydroxylated chalcones for antimalarial activity, CoMFA was employed to determine the structural requirements for their biological action. nih.gov The resulting CoMFA model demonstrated satisfactory statistical results, indicating its reliability and predictive power. nih.gov A leave-one-out cross-validation yielded a q² value of 0.740, and the non-cross-validated analysis produced a conventional r² value of 0.972. nih.gov These statistical values suggest a robust model that can be used to predict the affinity of related compounds and guide the design of novel antimalarial agents. nih.gov

Similarly, a CoMFA 3D-QSAR model was established to investigate the anticancer activity of a series of chalcone compounds. conicet.gov.ar This model also showed significant statistical quality and satisfying predictive ability, with a cross-validated q² of 0.705 and a non-cross-validated r² of 0.910. conicet.gov.ar The contour maps generated from such CoMFA models provide a visual representation of where steric bulk or electrostatic charge modifications on the chalcone scaffold are likely to enhance or diminish biological activity. conicet.gov.ar

Table 1: Statistical Results of 3D-QSAR Models for Chalcone Derivatives

| Model Type | Target Activity | q² (Cross-validated) | r² (Non-cross-validated) | Source |

| CoMFA | Antimalarial | 0.740 | 0.972 | nih.gov |

| CoMSIA | Antimalarial | 0.714 | 0.976 | nih.gov |

| CoMFA | Anticancer | 0.705 | 0.910 | conicet.gov.ar |

Physicochemical Descriptors and Predictive Models

The biological activity and drug-like properties of chalcones are significantly influenced by their physicochemical characteristics. Predictive models based on these descriptors are essential tools in the early stages of drug discovery. Key descriptors often include molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors, which are famously encapsulated in Lipinski's rule of five. acs.org

Pharmacological analysis of chalcone structures is performed to assess their physicochemical potency and toxicity profiles. acs.org For instance, a study on a specific chalcone derivative showed it adhered to Lipinski's rule of five, with a molecular weight of 323.17 g/mol , a log P value of 4.603, three hydrogen-bond acceptors, and one hydrogen-bond donor. acs.org These parameters are crucial for predicting oral bioavailability. acs.org

In broader computational screenings of chalcone libraries, selection scores are calculated based on a combination of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, toxicity, and manufacturability descriptors. acs.org This approach allows researchers to filter large virtual libraries down to a manageable number of candidates with the most promising drug-like behavior for further investigation. acs.org

Table 2: Example Physicochemical Descriptors for a Chalcone Derivative

| Parameter | Value | Lipinski's Rule Guideline | Source |

| Molecular Weight | 323.17 g/mol | < 500 g/mol | acs.org |

| Partition Coefficient (log P) | 4.603 | < 5 | acs.org |

| Hydrogen-Bond Acceptors | 3 | < 10 | acs.org |

| Hydrogen-Bond Donors | 1 | < 5 | acs.org |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unsoed.ac.id This method is widely applied to chalcone derivatives, including this compound, to understand their interactions with protein targets and elucidate their mechanism of action. nih.gov

For example, molecular docking studies were performed on a series of 2'-hydroxychalcones to investigate their binding interactions with human acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The results suggested that these compounds interact with residues in both the peripheral anionic site (PAS) and the gorge region of AChE. nih.gov Docking studies of other chalcone analogues have revealed interactions with different targets, such as the epidermal growth factor receptor (EGFR) tyrosine kinase, where a 2',5'-dihydroxy-3,4-dimethoxychalcone showed a high binding affinity with a binding energy of -7.67 kcal/mol. unsoed.ac.id In another study, docking of chalcones into the active site of HDAC8 was used to understand their inhibitory activity. semanticscholar.org

Molecular dynamics (MD) simulations are often used as a subsequent step to validate the stability of docked protein-ligand complexes. amegroups.org MD simulations can confirm that the interactions predicted by docking are maintained over time, providing further confidence in the proposed binding mode. amegroups.orgresearchgate.net For instance, MD simulations of chalcone derivatives complexed with target proteins have shown that the complexes exhibit adequate stability and dynamic behavior, suggesting they are strong candidates for development as inhibitors. amegroups.org

Table 3: Examples of Molecular Docking Studies on Chalcone Derivatives

| Chalcone Derivative | Protein Target | Predicted Binding Energy (kcal/mol) | Source |

| 2',5'-dihydroxy-3,4-dimethoxychalcone | EGFR | -7.67 | unsoed.ac.id |

| Bromo- and Chloro-substituted chalcones | HIV Reverse Transcriptase | -9.30 and -9.13 | nih.gov |

| Methoxy Chalcone Derivative | Butyrylcholinesterase (BChE) | Top Score | dergipark.org.tr |

| Methoxy Chalcone Derivative | α-glucosidase | Top Score | dergipark.org.tr |

| 2F (a 2'-methoxy flavonol derived from a chalcone) | Dengue NS2B/NS3 Protease | -6.16 | dergipark.org.tr |

In Silico Methodologies for Activity Prediction and Drug Design

A comprehensive in silico approach, integrating various computational methodologies, is a powerful strategy for activity prediction and the rational design of new drugs based on the this compound scaffold. This workflow typically begins with the creation of a virtual library of analogues, followed by prediction of their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to filter for drug-like candidates. dergipark.org.tr

Structure-based drug design is a key component of this approach, where molecular docking is used to screen compounds against specific biological targets. nih.gov For example, this method was used to identify 2'-hydroxychalcone derivatives as potential inhibitors of the H1N1 influenza virus neuraminidase enzyme. nih.gov In another notable application, in silico investigation of traditional Chinese medicine components, including chalcones, was conducted to evaluate their potential against COVID-19 targets like the main protease (Mpro) and spike protein. amegroups.org

The knowledge gained from QSAR, docking, and MD simulations can then be used to refine the chemical structures of lead compounds to enhance their potency and selectivity. nih.gov This iterative cycle of design, prediction, and experimental validation accelerates the drug discovery process, enabling the development of novel therapeutic agents derived from privileged scaffolds like this compound. dergipark.org.tr

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural identification and purity assessment of 2'-hydroxy-6'-methoxychalcone?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is critical for assessing chromatographic purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is essential for structural elucidation, as demonstrated in studies isolating chalcones from Myrcia hiemalis and Campomanesia xanthocarpa . Absolute purity certification should account for residual solvents, water content, and inorganic impurities using thermogravimetric analysis (TGA) and Karl Fischer titration .

Q. How can researchers optimize solubility for in vitro studies of this compound?

- Methodological Answer : Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol is preferred for stock solutions. For biological assays, dilute in culture media to avoid solvent toxicity (e.g., DMSO concentrations <0.1%). Chloroform and methanol are viable alternatives for non-aqueous experimental setups .

Q. What in vitro models are commonly used to evaluate the cytotoxic activity of this compound derivatives?

- Methodological Answer : Human cancer cell lines such as HCT-116 (colorectal) and SW-480 (colon adenocarcinoma) are widely used. Protocols typically involve MTT or resazurin assays to measure IC50 values, with dose ranges between 10–50 µM. Positive controls (e.g., doxorubicin) and validation of apoptosis via caspase-3/7 activation are recommended .

Advanced Research Questions

Q. What mechanisms underlie the anticancer activity of this compound derivatives?

- Methodological Answer : Key mechanisms include ROS-mediated apoptosis and modulation of TRAIL (TNF-related apoptosis-inducing ligand) signaling. In HCT-116 cells, synergistic effects with TRAIL enhance CHOP (C/EBP homologous protein) expression, leading to endoplasmic reticulum stress and caspase activation . NF-κB inhibition via IKK suppression and reduced nuclear translocation is another pathway observed in inflammatory models .

Q. How can contradictory cytotoxicity data across studies be resolved?

- Methodological Answer : Discrepancies in IC50 values (e.g., 10 µM vs. 35 µM for SW-480 cells) may arise from differences in cell passage number, assay duration (24 vs. 48 hours), or solvent effects. Standardize protocols using reference standards (e.g., PhytoLab’s certified materials) and validate results with orthogonal assays like flow cytometry for apoptosis .

Q. What strategies enhance the antiparasitic efficacy of this compound against Trypanosoma cruzi and Leishmania species?

- Methodological Answer : Structural modifications, such as methylation at the 3'-position, improve bioactivity. For T. cruzi epimastigotes, IC50 values drop to 13 µM when a dimethyl group is introduced. Combinatorial therapy with benznidazole or amphotericin B enhances efficacy while reducing resistance risks .

Q. How does this compound modulate oxidative stress in metabolic disorder models?

- Methodological Answer : In vivo studies suggest it scavenges free radicals via the 2'-hydroxyl group, improving glucose regulation in diabetic models. Quantify antioxidant capacity using ORAC (oxygen radical absorbance capacity) and DPPH assays, with EC50 values compared to quercetin glycosides .

Methodological Considerations

Q. What are the best practices for evaluating structure-activity relationships (SAR) in chalcone derivatives?

- Answer : Use a systematic approach:

- Core modifications : Compare hydroxylation/methoxylation patterns (e.g., 2',4'-dihydroxy-6'-methoxy vs. 2',6'-dihydroxy-4'-methoxy).

- Side-chain variations : Introduce methyl or morpholine groups to assess solubility and target affinity.

- Validation : Pair computational docking (e.g., AutoDock Vina) with in vitro assays for NF-κB or kinase targets .

Q. How can researchers address stability issues during long-term storage of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.